5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a triazole ring, a phenoxy group, and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form the triazole ring. Finally, the thiol group is introduced through a reaction with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods also incorporate purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy and triazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenoxyacetic acid: Shares the phenoxy group but differs in the rest of the structure.
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with different substituents.
4-chloro-2-methylphenoxyacetic acid: Similar structure with variations in the position of the chlorine and methyl groups.
Uniqueness
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, especially in fields requiring specific bioactivity and chemical properties .
Properties
IUPAC Name |
3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-10-5-6-11(14)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZVMCVOVBHZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392138 | |
Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725217-57-2 | |
Record name | 5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725217-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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